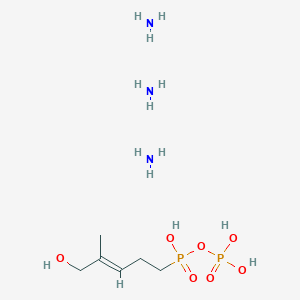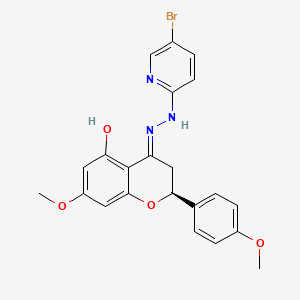
P-gp modulator 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-gp modulator 2 is a compound that interacts with P-glycoprotein, a crucial membrane transporter responsible for the efflux of various xenobiotics and endobiotics from cells. P-glycoprotein plays a significant role in multidrug resistance, particularly in cancer cells, by pumping out chemotherapeutic agents, thereby reducing their efficacy . This compound can either inhibit or induce the activity of P-glycoprotein, making it a valuable tool in overcoming drug resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P-gp modulator 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This step often involves cyclization reactions or coupling reactions using reagents like palladium catalysts.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups through reactions like nucleophilic substitution or oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
P-gp-Modulator 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung der Mechanismen des Arzneimitteltransports und der Resistenz eingesetzt.
Biologie: Hilft beim Verständnis der Rolle von P-Glykoprotein in zellulären Prozessen und seiner Regulation.
Medizin: Potenziell zur Steigerung der Wirksamkeit von Chemotherapeutika durch Hemmung von P-Glykoprotein und damit zur Überwindung der Multidrug-Resistenz in Krebszellen.
5. Wirkmechanismus
P-gp-Modulator 2 übt seine Wirkungen aus, indem er mit P-Glykoprotein interagiert und dessen Aktivität entweder hemmt oder induziert. Die Verbindung bindet an spezifische Stellen auf P-Glykoprotein, verändert dessen Konformation und beeinflusst dessen Fähigkeit, Substrate zu transportieren. Diese Interaktion kann den Abtransport von Medikamenten und anderen Verbindungen modulieren und so deren intrazelluläre Konzentrationen und therapeutische Wirksamkeit beeinflussen .
Ähnliche Verbindungen:
Verapamil: Ein Kalziumkanalblocker, der ebenfalls P-Glykoprotein hemmt.
Chinidin: Ein Antiarrhythmikum, das bekanntermaßen P-Glykoprotein hemmt.
Cyclosporin A: Ein Immunsuppressivum, das als P-Glykoprotein-Inhibitor wirkt.
Einzigartigkeit von P-gp-Modulator 2: P-gp-Modulator 2 ist einzigartig in seiner dualen Fähigkeit, je nach Kontext und Konzentration entweder die Aktivität von P-Glykoprotein zu hemmen oder zu induzieren. Diese Vielseitigkeit macht es zu einem wertvollen Werkzeug in der Forschung und in therapeutischen Anwendungen und bietet im Vergleich zu anderen P-Glykoprotein-Modulatoren mehr Flexibilität .
Wirkmechanismus
P-gp modulator 2 exerts its effects by interacting with P-glycoprotein, either inhibiting or inducing its activity. The compound binds to specific sites on P-glycoprotein, altering its conformation and affecting its ability to transport substrates. This interaction can modulate the efflux of drugs and other compounds, thereby influencing their intracellular concentrations and therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein.
Quinidine: An antiarrhythmic agent known to inhibit P-glycoprotein.
Cyclosporine A: An immunosuppressant that acts as a P-glycoprotein inhibitor.
Uniqueness of P-gp Modulator 2: this compound is unique in its dual ability to either inhibit or induce P-glycoprotein activity, depending on the context and concentration. This versatility makes it a valuable tool in research and therapeutic applications, offering more flexibility compared to other P-glycoprotein modulators .
Eigenschaften
Molekularformel |
C22H20BrN3O4 |
|---|---|
Molekulargewicht |
470.3 g/mol |
IUPAC-Name |
(2S,4E)-4-[(5-bromopyridin-2-yl)hydrazinylidene]-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-5-ol |
InChI |
InChI=1S/C22H20BrN3O4/c1-28-15-6-3-13(4-7-15)19-11-17(25-26-21-8-5-14(23)12-24-21)22-18(27)9-16(29-2)10-20(22)30-19/h3-10,12,19,27H,11H2,1-2H3,(H,24,26)/b25-17+/t19-/m0/s1 |
InChI-Schlüssel |
RFWHZOOVVDNDCL-HLNOYYKJSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@@H]2C/C(=N\NC3=NC=C(C=C3)Br)/C4=C(C=C(C=C4O2)OC)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC(=NNC3=NC=C(C=C3)Br)C4=C(C=C(C=C4O2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)




![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)

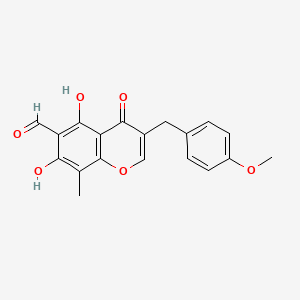
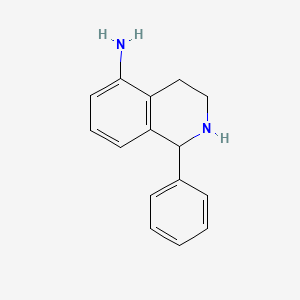
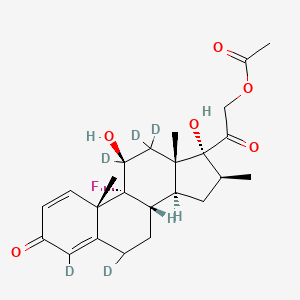
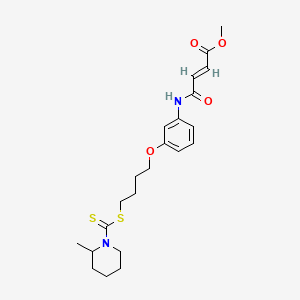
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)
